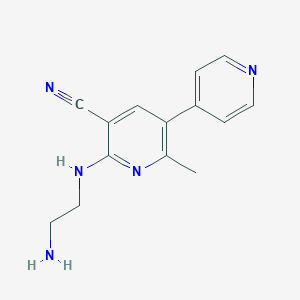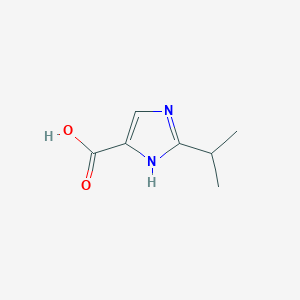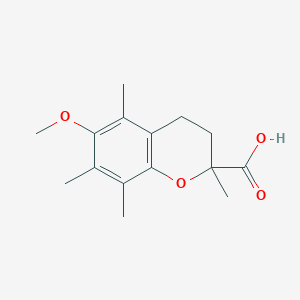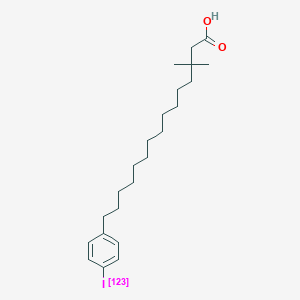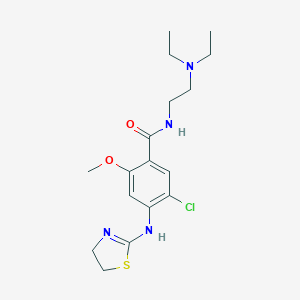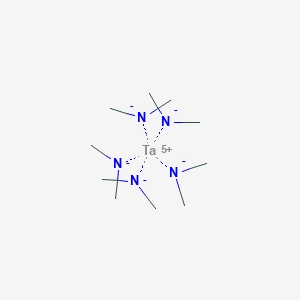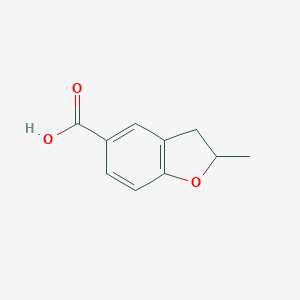
2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid derivatives involves several key steps, including the Friedländer condensation reaction and reactions with various substituted salicylaldehydes. One notable synthesis pathway involves ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate reacting with substituted salicylaldehydes under ultrasound irradiation conditions, leading to good yields of the desired derivatives (Gao et al., 2011).
Molecular Structure Analysis
The molecular structure of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid derivatives displays significant features such as intramolecular hydrogen bonding and pi-pi interactions. These structural aspects contribute to the compound's ability to form layered structures and engage in cocrystallization with various amines, thereby influencing its reactivity and interaction with other molecules (Titi & Goldberg, 2009).
Chemical Reactions and Properties
Chemical reactions of this compound often involve the formation of organometallic complexes and supramolecular adducts. The presence of carboxylic acid groups enables it to form hydrogen bonds and coordinate with metal ions, demonstrating its versatility as a ligand (Koner & Goldberg, 2009).
Physical Properties Analysis
The physical properties of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid derivatives are influenced by their molecular structure. Spectroscopic and computational studies reveal insights into their vibrational frequencies, NMR chemical shifts, and UV-Vis spectra, which are crucial for understanding the compound's behavior in various environments (Hiremath et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activity, are significantly shaped by the compound's structural features. Studies involving molecular docking and analysis of electronic and vibrational properties suggest potential applications in inhibiting enzymes and antimicrobial activities (Sagaama et al., 2020).
Applications De Recherche Scientifique
Natural Source and Biological Activity
2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid, as part of the benzofuran derivatives, is a compound that has drawn attention due to its presence in nature and its significant biological activities. These compounds are known for their potent anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. The exploration into benzofuran derivatives, including the specific compound , reveals their potential as natural drug lead compounds. The discovery of novel macrocyclic benzofuran compounds with anti-hepatitis C virus activity highlights the therapeutic potential of these compounds in treating viral diseases. Additionally, benzofuran derivatives have been utilized as anticancer agents, showcasing the diversity in their applications within pharmaceutical research (Miao et al., 2019).
Antimicrobial Applications
Benzofuran derivatives also exhibit a broad spectrum of antimicrobial properties. These compounds have been actively researched for their ability to act as pronounced inhibitors against various diseases, viruses, fungi, microbes, and enzymes. The presence of functional groups such as -OH, -OMe, sulfonamide, or halogen significantly increases their therapeutic activities, comparing favorably with reference drugs. This underscores the importance of benzofuran compounds in developing new antimicrobial agents, with a focus on their structural activity relationships to optimize their effectiveness against specific pathogens (Dawood, 2019).
Antioxidant and Anti-inflammatory Properties
The structural complexity of benzofuran derivatives allows for significant biological activities, including antioxidant and anti-inflammatory properties. Research has highlighted the importance of the Knoevenagel condensation products, including benzofuran derivatives, in generating compounds with notable anticancer activity. These compounds have shown effectiveness in a range of concentrations against various cancer targets, indicating their potential in cancer treatment strategies (Tokala et al., 2022).
Orientations Futures
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
Propriétés
IUPAC Name |
2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-4-8-5-7(10(11)12)2-3-9(8)13-6/h2-3,5-6H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNQXQFRCVUXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349436 | |
| Record name | 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | |
CAS RN |
103204-80-4 | |
| Record name | 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B8819.png)
![5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8823.png)
